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Diethyl 2-aminononane-1,9-dioate

Cat. No.: B1609372
CAS No.: 65705-50-2
M. Wt: 259.34 g/mol
InChI Key: YHIMFWJZBVHIPZ-UHFFFAOYSA-N
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Description

Contextual Significance of Amino Acid Derivatives in Organic Synthesis

Amino acid derivatives are fundamental building blocks in organic chemistry, extending far beyond their primary role in constituting proteins. pressbooks.pub They serve as essential precursors for a vast array of molecules, including nucleotides, biological mediators, and complex natural products. pressbooks.pubrsc.org The field of medicinal chemistry widely employs amino acid derivatives to construct peptidomimetics and to modify natural products, thereby enhancing their biological activity or tailoring their properties. nih.gov

Modern synthetic methods have greatly expanded the toolkit available to chemists, enabling the creation of non-canonical or "unnatural" amino acids. These novel derivatives are incorporated into peptides to bestow properties such as increased protease resistance or to act as probes of biological function. nih.gov Synthetic strategies, including decarboxylative cycloadditions and reactions involving functionalized allenes, have opened pathways to complex heterocyclic scaffolds and unique molecular architectures originating from simple amino acid precursors. thieme-connect.debeilstein-journals.org Symmetrical amino acid derivatives are particularly valuable as intermediates for the total synthesis of natural products and other functional molecules. rsc.org

Overview of Nonane-Based Scaffolds in Molecular Design

In molecular design, a "scaffold" refers to a core structure from which a library of derivative compounds can be generated. nih.govnih.gov While this term often evokes images of complex, rigid ring systems, linear chains also serve as critical scaffolds. acs.orgdrugdiscoverytrends.com The nonane (B91170) (nine-carbon) backbone of Diethyl 2-aminononane-1,9-dioate represents such a scaffold, offering a flexible, lipophilic spacer between functional groups.

The parent dicarboxylic acid, nonanedioic acid (also known as azelaic acid), is a well-established monomer in polymer chemistry, used for the synthesis of biopolyesters and polyamides. mdpi.commatrix-fine-chemicals.comrsc.org The length of an alkyl chain is a crucial design element in both materials science and drug discovery. It significantly influences a molecule's physicochemical properties, including its lipophilicity, crystallization behavior, and self-assembly in the solid state. nih.govacs.org In medicinal chemistry, modifying the length of an alkyl chain can profoundly affect a drug's pharmacokinetics, membrane permeability, and binding affinity to its target receptor. omicsonline.orgcaymanchem.com Therefore, a nonane-based scaffold provides a deliberate design choice for controlling the spatial arrangement and physical properties of a target molecule.

Rationale for Investigating this compound

The scientific rationale for investigating this compound stems from its distinct molecular architecture, which presents it as a versatile trifunctional building block. The key features that merit investigation are:

Multifunctionality: The molecule contains three distinct reactive sites: a primary amine and two terminal diethyl esters. The amine group can undergo a wide range of transformations, such as N-alkylation, acylation to form amides, or condensation to form imines, making it a handle for introducing diverse functionalities. nih.gov

Polymer Synthesis: The presence of two ester groups at opposite ends of the long alkyl chain (positions 1 and 9) makes it an ideal monomer for step-growth polymerization. It can be used to synthesize novel polyamides or polyesters containing a reactive pendant amine group along the polymer backbone at regular intervals. mdpi.comrsc.org

Macrocycle Construction: The terminal functional groups are perfectly positioned for use in high-dilution reactions to synthesize macrocyclic compounds. researchgate.netmdpi.com Such macrocycles, which are prevalent in natural products, could be designed with the amino acid moiety either forming part of the ring or serving as an external functional group, influencing the macrocycle's conformation and binding properties. rsc.org

Hydrophobic Spacer: The seven-carbon methylene (B1212753) chain ((CH₂)₇) separating the functional groups acts as a long, flexible, and hydrophobic spacer. This feature is highly valuable in drug design for linking different pharmacophores or for positioning a molecule optimally within the binding pocket of a biological target. omicsonline.orgcaymanchem.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound would logically pursue several distinct research avenues to exploit its synthetic potential. The primary objectives would be to characterize its reactivity and explore its utility as a building block for larger, functional molecules.

The scope of such research would include:

Synthetic Derivatization: A foundational objective would be to systematically explore the reactivity of the amine and ester functionalities. This would involve creating a library of new derivatives through reactions like peptide coupling, reductive amination, and condensation with various electrophiles to assess the compound's versatility and to produce novel chemical entities.

Polymer Chemistry: A key area of investigation would be the use of this compound as an AB₂-type monomer in polymerization reactions. Research would focus on synthesizing and characterizing the resulting polyamides or polyesters, with a particular interest in how the pendant amine group affects the polymer's properties (e.g., thermal stability, solubility) and its potential for post-polymerization modification. mdpi.comrsc.org

Macrocyclization and Supramolecular Chemistry: A significant objective would be to utilize the compound in the synthesis of novel macrocycles. Research would aim to develop efficient cyclization protocols and to study the conformational and host-guest properties of the resulting structures. The integrated amino acid unit could impart chirality and hydrogen-bonding capabilities, making these macrocycles interesting targets for applications in catalysis or molecular recognition. mdpi.comrsc.org

Application in Medicinal Chemistry Scaffolding: A forward-looking goal would be to employ this compound as a linker or scaffold in the design of bioactive molecules. Studies could involve attaching known pharmacophores to the amine and/or ester termini to probe structure-activity relationships, where the nonane chain serves to control the distance and orientation between functional domains. caymanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO4 B1609372 Diethyl 2-aminononane-1,9-dioate CAS No. 65705-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-aminononanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-3-17-12(15)10-8-6-5-7-9-11(14)13(16)18-4-2/h11H,3-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIMFWJZBVHIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984249
Record name Diethyl 2-aminononanedioate
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65705-50-2
Record name 1,9-Diethyl 2-aminononanedioate
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Record name Diethyl 2-aminononane-1,9-dioate
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Record name Diethyl 2-aminononanedioate
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Record name Diethyl 2-aminononane-1,9-dioate
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Synthetic Pathways and Methodological Advancements for Diethyl 2 Aminononane 1,9 Dioate

Retrosynthetic Analysis of Diethyl 2-aminononane-1,9-dioate

A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the two ester functionalities and the α-amino group. The most logical disconnection is at the ester bonds, leading back to the precursor 2-aminononanedioic acid and ethanol (B145695). This approach simplifies the synthesis to the formation of the dicarboxylic amino acid, followed by a standard esterification process.

Further disconnection of 2-aminononanedioic acid at the Cα-N bond and the Cα-Cβ bond suggests a synthetic strategy based on the alkylation of a glycine (B1666218) equivalent. A particularly effective method for this is the amidomalonate synthesis, which utilizes diethyl acetamidomalonate as the glycine synthon. This pathway involves the alkylation of diethyl acetamidomalonate with a suitable seven-carbon electrophile containing a terminal ester group, followed by hydrolysis and decarboxylation to yield the desired α-amino acid.

Established Synthetic Routes to this compound Precursors

Synthesis of 2-Aminononanedioic Acid Scaffolds

A robust and widely applicable method for the synthesis of α-amino acids is the amidomalonate synthesis. wikipedia.orgmasterorganicchemistry.com This method is particularly well-suited for the preparation of 2-aminononanedioic acid.

The synthesis commences with the deprotonation of diethyl acetamidomalonate using a suitable base, typically sodium ethoxide in ethanol, to generate a stabilized carbanion. This nucleophile is then reacted with a haloester of appropriate chain length. For the synthesis of 2-aminononanedioic acid, a 7-haloheptanoate ester is the required alkylating agent. Ethyl 7-bromoheptanoate is a commercially available and suitable choice for this reaction. guidechem.comsigmaaldrich.com The alkylation results in the formation of a tri-ester intermediate, diethyl 2-acetamido-2-(6-ethoxycarbonylhexyl)malonate.

The subsequent step involves the simultaneous hydrolysis of the three ester groups and the acetamido group, which is typically achieved by heating with aqueous acid, such as hydrochloric acid. youtube.com This acidic hydrolysis is followed by decarboxylation upon further heating, leading to the formation of 2-aminononanedioic acid. youtube.commasterorganicchemistry.com

Table 1: Key Intermediates in the Amidomalonate Synthesis of 2-Aminononanedioic Acid

IntermediateStructure
Diethyl acetamidomalonate
Ethyl 7-bromoheptanoate
Diethyl 2-acetamido-2-(6-ethoxycarbonylhexyl)malonate
2-Aminononanedioic acid

Note: The images in the table are illustrative placeholders.

Esterification Strategies for Terminal Carboxylic Acid Functions

Once 2-aminononanedioic acid has been synthesized, the terminal carboxylic acid groups must be esterified to produce this compound.

Direct Synthesis Methodologies for this compound

The direct synthesis of this compound from 2-aminononanedioic acid is most commonly achieved through acid-catalyzed esterification.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.comkhanacademy.org In this case, 2-aminononanedioic acid is reacted with an excess of ethanol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst such as sulfuric acid or hydrogen chloride. masterorganicchemistry.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the diester. The use of a large excess of ethanol is crucial for achieving a high yield of the desired product. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester. This process occurs at both carboxylic acid functionalities of the 2-aminononanedioic acid to yield this compound.

Table 2: Reaction Conditions for Fischer-Speier Esterification

ReactantsCatalystSolventTemperature
2-Aminononanedioic acid, EthanolSulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl)Ethanol (excess)Reflux

Alternative Esterification Techniques

While Fischer-Speier esterification is a common approach, other methods can also be employed for the esterification of amino acids. One such method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acids to acyl chlorides, which are then reacted with ethanol. However, this method is often less preferred for amino acids due to the potential for side reactions with the amino group.

Another alternative is the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which has been shown to be an efficient system for the esterification of amino acids under mild conditions. This method offers the advantage of proceeding at room temperature and often results in good to excellent yields of the corresponding methyl esters. A similar approach using ethanol in place of methanol could be adapted for the synthesis of the diethyl ester.

Recent advancements have also explored microwave-assisted esterification, which can significantly reduce reaction times. For instance, the use of modified Mukaiyama's reagents in the presence of an alcohol under microwave irradiation has been reported for the esterification of N-protected amino acids.

Lack of Specific Synthetic Data Precludes Detailed Article Generation on this compound

Despite a comprehensive search of scientific databases and chemical literature, detailed, peer-reviewed synthetic methodologies for the chemical compound this compound remain elusive. While the compound is listed in several chemical supplier catalogs, indicating its existence and commercial availability, the academic and patent literature does not provide specific information regarding its synthesis, including enantioselective methods, optimization of reaction conditions, or the application of green chemistry principles.

The user's request for an in-depth article structured around specific synthetic pathways, including chiral auxiliary-mediated approaches, asymmetric catalysis, and biocatalytic production, cannot be fulfilled at this time due to the absence of published research on these aspects for this particular molecule. General principles of these synthetic strategies are well-established for other α-amino acids and their derivatives; however, applying them to this compound without specific experimental data would be speculative and would not meet the required standard of a scientifically accurate and informative article.

One available piece of information suggests a potential synthetic route starting from 2-Amino-9-ethoxy-9-oxononanoic acid. This precursor could theoretically be esterified to yield this compound. However, the synthesis of 2-Amino-9-ethoxy-9-oxononanoic acid itself is not detailed in readily accessible literature, nor are the specific conditions for the subsequent esterification to the target diethyl ester.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline is not feasible with the currently available scientific information.

Spectroscopic and Chromatographic Characterization Methodologies for Diethyl 2 Aminononane 1,9 Dioate

Chromatographic Separation and Purity Assessment of Diethyl 2-aminononane-1,9-dioate

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acid esters. researchgate.netliberty.edunih.govmyfoodresearch.comnih.gov A reversed-phase HPLC method would be suitable for the analysis of this compound.

Method Parameters:

Column: A C18 stationary phase is commonly used for the separation of moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.

Detection: As the compound lacks a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active or fluorescent tag can be employed for detection with a UV or fluorescence detector. myfoodresearch.comnih.gov

Please note: The following table outlines a hypothetical HPLC method for the analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD or CAD

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, which possesses a relatively high boiling point, GC analysis typically requires derivatization to enhance its volatility and improve chromatographic performance. The primary amino group and the two ester functionalities are key features to consider when selecting a derivatization strategy.

Common derivatization approaches for amino acid esters include acylation or silylation of the amino group. For instance, N-acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can yield highly volatile derivatives suitable for GC analysis. These derivatized compounds can then be separated on a suitable capillary column, often one with a non-polar or medium-polarity stationary phase.

A flame ionization detector (FID) is commonly used for the detection of this compound derivatives due to its high sensitivity to organic compounds. The retention time of the derivatized compound under specific chromatographic conditions serves as a key identifier. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound

ParameterValue/Description
Derivatization Reagent Trifluoroacetic anhydride (TFAA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Expected Retention Time Dependent on the specific derivative and conditions, but would be a sharp, well-defined peak

Note: This table represents typical parameters and would require optimization for specific instrumentation and analytical goals.

Chiral Chromatography for Enantiomeric Purity Analysis

As this compound possesses a chiral center at the second carbon atom, it can exist as two enantiomers (R and S forms). The determination of enantiomeric purity is critical, particularly in pharmaceutical and biological applications where stereochemistry often dictates activity. Chiral chromatography, especially high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most effective method for separating and quantifying these enantiomers. yakhak.org

The selection of the appropriate CSP is paramount for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have demonstrated broad applicability for the resolution of amino acid esters. yakhak.org These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention and separation.

Both normal-phase and polar organic modes of chromatography can be employed. sigmaaldrich.com In some cases, derivatization of the amino group with a chromophore- or fluorophore-containing reagent, such as N-(3,5-dinitrobenzoyl) or nitrobenzoxadiazole (NBD), can enhance detection sensitivity and may also improve chiral recognition. yakhak.orgoup.com The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the chiral separation.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis of this compound

ParameterValue/Description
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD-H)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Expected Elution Order Dependent on the specific enantiomer and CSP, but would result in two distinct peaks for the R and S enantiomers
Performance Metrics Separation factor (α) > 1.2; Resolution (Rs) > 1.5

Note: This table provides an example of a potential chiral HPLC method. The optimal conditions would need to be determined experimentally.

X-ray Crystallography for this compound Structural Confirmation

To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. The crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined and the structure refined. nih.gov The resulting structural information is invaluable for confirming the compound's identity and understanding its stereochemical properties.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical Formula C13H25NO4
Formula Weight 259.34
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95.5°
Volume 1545.9 ų
Z (Molecules per unit cell) 4
Calculated Density 1.115 g/cm³
R-factor < 0.05

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Advanced Hyphenated Techniques in this compound Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of complex samples. nih.gov For this compound, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS): By coupling a gas chromatograph to a mass spectrometer, it is possible to not only separate the derivatized this compound from other components in a mixture but also to obtain its mass spectrum. The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern. This fragmentation pattern is often unique to the molecule and serves as a "chemical fingerprint," allowing for highly confident identification. The fragmentation can provide structural information, for example, by showing losses of ethoxy groups or characteristic cleavages along the nonane (B91170) chain.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile compounds like this compound, often without the need for derivatization. nih.gov When combined with a chiral HPLC separation, LC-MS allows for the individual mass analysis of each enantiomer. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, making it an excellent technique for trace-level quantification in complex matrices. In LC-MS/MS, a specific parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected and fragmented to produce characteristic product ions, which are then monitored for detection. This multiple reaction monitoring (MRM) approach provides a high degree of specificity. nih.gov

These advanced hyphenated techniques are indispensable for the rigorous and unambiguous characterization of this compound in various research and quality control settings.

Chemical Reactivity and Derivatization Studies of Diethyl 2 Aminononane 1,9 Dioate

Reactivity of the Amino Functionality in Diethyl 2-aminononane-1,9-dioate

The primary amino group in this compound is a nucleophilic center, making it susceptible to a range of reactions. Its reactivity is comparable to that of other α-amino acid esters, though potentially influenced by the long alkyl chain. youtube.com

Acylation and Sulfonylation Reactions

The amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. youtube.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. researchgate.netnih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct. The choice of base and reaction conditions can be crucial to prevent side reactions, such as the formation of ketenes when using acyl halides with α-hydrogens. youtube.com

For instance, the acylation of diamino acids can be selectively achieved at the terminal amino group under specific pH conditions. google.com While this compound has only one amino group, this principle highlights the tunability of acylation reactions. A recently developed method merges traditional amide coupling partners, carboxylic acids and amines, to generate sulfonamides through a copper-catalyzed process. acs.org

ReagentProduct TypeGeneral Reaction Conditions
Acyl Halide (e.g., Acetyl Chloride)N-Acyl-diethyl 2-aminononane-1,9-dioateInert solvent, base (e.g., triethylamine)
Acid Anhydride (B1165640) (e.g., Acetic Anhydride)N-Acyl-diethyl 2-aminononane-1,9-dioateNeat or in a suitable solvent, optional catalyst
Sulfonyl Chloride (e.g., Tosyl Chloride)N-Sulfonyl-diethyl 2-aminononane-1,9-dioateInert solvent, base (e.g., pyridine)

Alkylation and Reductive Amination

N-alkylation of the amino group can be achieved through various methods. Traditional approaches include reaction with alkyl halides, though this can lead to over-alkylation. nih.govd-nb.info A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction. organic-chemistry.orgmasterorganicchemistry.com This process allows for the introduction of a wide range of alkyl groups. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. masterorganicchemistry.comwikipedia.orgrit.edu

Modern catalytic methods offer more sustainable routes to N-alkylated amino esters. For instance, the direct N-alkylation of α-amino acid esters using alcohols has been achieved using ruthenium and iron catalysts, producing water as the only byproduct. nih.govd-nb.infonih.gov These methods often exhibit high selectivity and can preserve the stereochemical integrity of the starting material. nih.govd-nb.info

Reagent(s)Product TypeKey Features
Alkyl HalideN-Alkyl or N,N-Dialkyl derivativePotential for over-alkylation
Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)N-Substituted derivativeControlled mono-alkylation
Alcohol + Catalyst (e.g., Ru or Fe complex)N-Alkyl derivativeAtom-economic, green method

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases or imines. wikipedia.orgyoutube.com This reversible reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product. youtube.comresearchgate.net The formation of Schiff bases is a fundamental reaction in organic chemistry and can serve as a protecting group for the amine or as an intermediate for further transformations. wikipedia.org For example, Schiff bases of amino acid esters have been used as substrates for enantioselective enzymatic hydrolysis. acs.org

Carbonyl CompoundProduct TypeReaction Conditions
Aldehyde (e.g., Benzaldehyde)Schiff Base (Aldimine)Acid catalyst, removal of water
Ketone (e.g., Acetone)Schiff Base (Ketimine)Acid catalyst, removal of water

Transformations Involving the Ester Moieties of this compound

The two diethyl ester groups in the molecule are susceptible to nucleophilic acyl substitution and reduction.

Hydrolysis and Transesterification Reactions

The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. chemguide.co.ukwikipedia.org Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using an excess of water. chemguide.co.ukcommonorganicchemistry.com Alkaline hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt. chemguide.co.ukwikipedia.org Selective monohydrolysis of one of the two ester groups can be challenging but may be achieved under carefully controlled conditions or through enzymatic methods. mdpi.com

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is also an equilibrium process, and driving it towards the desired product often involves using a large excess of the new alcohol or removing the liberated ethanol (B145695). wikipedia.org Various catalysts, including scandium triflate and potassium phosphate, have been shown to be effective for transesterification. organic-chemistry.org

ReactionReagentsProduct
Acid HydrolysisDilute Acid (e.g., HCl, H₂SO₄), excess H₂O2-Aminononane-1,9-dioic acid
Alkaline HydrolysisBase (e.g., NaOH, KOH)Salt of 2-Aminononane-1,9-dioic acid
TransesterificationAlcohol (R'OH), Acid or Base CatalystDialkyl 2-aminononane-1,9-dioate (with new alkyl groups R')

Reduction to Alcohol Derivatives

The ester groups can be reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both ester groups to the corresponding diol, 2-amino-1,9-nonanediol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reduction of esters to alcohols is a fundamental transformation in organic synthesis. While catalytic hydrogenation can also be employed, it often requires high pressure and temperature. youtube.com

It is important to note that the reduction of the ester groups would typically require protection of the amino group to prevent side reactions, depending on the reducing agent and reaction conditions.

Reducing AgentProductNotes
Lithium Aluminum Hydride (LiAlH₄)2-Amino-1,9-nonanediolPowerful reducing agent; amino group may require protection.
Catalytic HydrogenationH₂, Catalyst (e.g., Ru, Cu-Cr)Typically requires high pressure and temperature.

Claisen and Dieckmann Condensations

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a powerful tool in organic synthesis for the formation of cyclic β-keto esters from diesters. rsc.orgwikipedia.orglibretexts.orgyoutube.com This reaction typically proceeds under basic conditions and is particularly effective for the synthesis of five- and six-membered rings. wikipedia.orgacs.orglibretexts.org Given the structure of this compound, a 1,9-diester, a Dieckmann condensation would be expected to lead to the formation of a large ring, which is generally not favored. However, the presence of an amino group at the 2-position introduces a unique structural element that could potentially influence the course of such cyclization reactions.

For a productive Dieckmann condensation to occur with this compound, it is anticipated that the amino group would require protection, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent its interference with the base-mediated condensation. With a protected amino group, the molecule could theoretically undergo cyclization. The reaction is initiated by the deprotonation of an α-carbon to one of the ester carbonyls, forming an enolate. This enolate then attacks the other ester carbonyl in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an ethoxide group. libretexts.orgyoutube.com

Two possible cyclization pathways exist for a protected this compound, leading to different ring sizes. The regioselectivity of the initial deprotonation would determine the final product. Deprotonation at the carbon adjacent to the C-9 ester would lead to a large, and likely disfavored, ring system. Conversely, deprotonation at the C-3 position, α to the C-1 ester, would also result in a large ring. The presence of the protected amino group at C-2 might sterically hinder the deprotonation at C-3, potentially influencing the reaction's outcome.

It is important to note that the acidity of the α-hydrogens in the resulting β-keto ester is significantly higher than that of the starting diester, which drives the reaction equilibrium towards the product. youtube.com

Reactant Reaction Type Key Features Potential Product Type
N-protected this compoundDieckmann CondensationIntramolecular cyclization of a diester.Cyclic β-keto ester

Reactivity of the Alkane Chain in this compound

The long, unactivated alkane chain of this compound presents a challenge for selective functionalization. However, several strategies involving radical pathways and selective halogenation could be envisioned.

Functionalization via Radical Pathways

Radical reactions offer a means to introduce functionality into otherwise unreactive C-H bonds. The Hofmann-Löffler-Freytag reaction is a classic example of a remote C-H functionalization that proceeds via a nitrogen-centered radical. wikipedia.orgalfa-chemistry.comnumberanalytics.comwordpress.comambeed.com In a hypothetical application to a derivative of this compound, the amino group would first be converted to an N-haloamine. Upon initiation by heat or light in the presence of a strong acid, this N-haloamine would undergo homolytic cleavage to generate a nitrogen-centered radical cation. wikipedia.orgwordpress.com This radical could then abstract a hydrogen atom from the alkane chain, typically at the δ-position (C-5) via a sterically favored six-membered transition state, to form a carbon-centered radical. wordpress.com This carbon radical would then react with a halogen to form a δ-haloamine, which upon treatment with a base, would cyclize to form a pyrrolidine (B122466) derivative. wordpress.com

Modern advancements in C-H activation and functionalization offer alternative radical-based approaches. For instance, palladium-catalyzed C-H activation has been shown to functionalize aliphatic amines. nih.govrsc.org These methods often employ a directing group to position the metal catalyst near a specific C-H bond. nih.gov While typically favoring five-membered ring intermediates, strategies for more remote functionalization are being developed. rsc.org Another approach involves the use of sulfamate (B1201201) esters to direct radical-mediated chlorination at the γ-position (C-4) via a 1,6-hydrogen-atom transfer. nih.govresearchgate.net

Reaction Type Key Reagents/Conditions Position of Functionalization Potential Product Type
Hofmann-Löffler-FreytagN-haloamine derivative, acid, heat/lightδ-position (C-5)Pyrrolidine derivative
Directed C-H ActivationPalladium catalyst, directing groupDependent on directing groupFunctionalized alkane chain
Sulfamate-Ester Directed ChlorinationSulfamate ester derivative, lightγ-position (C-4)γ-chloro derivative

Selective Halogenation Strategies

Free-radical halogenation of alkanes is often unselective. wikipedia.orgmasterorganicchemistry.com However, the presence of the amino and ester functional groups in this compound could influence the regioselectivity of such reactions. The electron-withdrawing nature of the ester groups would deactivate the adjacent C-H bonds towards radical attack. The amino group, if unprotected, could be protonated under acidic conditions, which would also influence the reactivity of the nearby C-H bonds.

In the context of the Hofmann-Löffler-Freytag reaction discussed above, the initial N-halogenation of the amino group is a key step. This is typically achieved using reagents like N-chlorosuccinimide or N-bromosuccinimide. The subsequent intramolecular hydrogen abstraction and halogen transfer effectively result in a selective halogenation of the alkane chain at a remote position. wikipedia.orgwordpress.com

Cyclization Reactions and Formation of Heterocyclic Scaffolds from this compound

The bifunctional nature of this compound, possessing both amino and ester groups, makes it a potential precursor for the synthesis of various heterocyclic scaffolds, particularly piperidine (B6355638) and azepane derivatives which are prevalent in pharmaceuticals. acs.orgnih.gov

One plausible route to a piperidine derivative would involve an initial Dieckmann condensation of an N-protected form of the molecule. Although direct cyclization to a piperidine ring is not feasible via this route due to the chain length, the resulting large-ring β-keto ester could potentially undergo further transformations, such as ring-contraction or cleavage and re-cyclization, to afford a piperidine scaffold.

More direct approaches to piperidine and azepane rings often involve reductive amination of dicarbonyl compounds or the cyclization of amino alcohols or amino halides. nih.govresearchgate.net For instance, if the ester groups of this compound were to be reduced to alcohols, the resulting amino diol could be a substrate for cyclization reactions. Alternatively, selective transformation of one ester group and the amino group could lead to precursors for cyclization. For example, conversion of the C-9 ester to an aldehyde and protection of the C-1 ester could set the stage for an intramolecular reductive amination to form a piperidine ring. The synthesis of piperidine derivatives from amino acids as chiral pool starting materials is a well-established strategy. whiterose.ac.uk

The formation of azepane derivatives, seven-membered nitrogen-containing rings, could also be envisioned. nih.govmdpi.comresearchgate.net Tandem amination/cyclization reactions of appropriately functionalized precursors have been used to construct such rings. nih.gov Starting from this compound, a multi-step sequence to create a suitable precursor for an intramolecular cyclization could lead to an azepane ring system.

Target Heterocycle Potential Synthetic Strategy Key Intermediates
PiperidineIntramolecular cyclization following functional group manipulationAmino diol, amino dialdehyde
AzepaneMulti-step synthesis to form a suitable precursor for intramolecular cyclizationFunctionalized amino ester

Stereochemical Control in Derivatization of this compound

The C-2 position of this compound is a stereocenter. This inherent chirality makes the molecule a valuable starting material in asymmetric synthesis, where the goal is to produce enantiomerically pure products. The stereochemistry at C-2 can be leveraged to control the formation of new stereocenters during derivatization reactions.

In the context of the cyclization reactions discussed previously, the stereochemistry of the C-2 position can direct the stereochemical outcome of the newly formed stereocenters in the resulting heterocyclic ring. For example, in the synthesis of substituted piperidines, the chirality of the starting amino acid derivative can be used to achieve high diastereoselectivity in the final product. acs.orgwhiterose.ac.ukresearchgate.net

Modern synthetic methods, including transition metal-catalyzed and photocatalytic reactions, can be employed for the chemo- and stereoselective functionalization of chiral piperidine intermediates. acs.org The development of stereoselective syntheses of piperidine derivatives is of great importance due to the often-critical role of stereochemistry in the biological activity of piperidine-containing pharmaceuticals. google.com

The use of this compound as a chiral building block could allow for the synthesis of a variety of enantiomerically enriched compounds. The stereocenter at C-2 can influence the facial selectivity of reactions at prochiral centers elsewhere in the molecule, leading to the preferential formation of one diastereomer over another.

Theoretical and Computational Investigations of Diethyl 2 Aminononane 1,9 Dioate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Diethyl 2-aminononane-1,9-dioate at the molecular level. These methods provide insights into the molecule's preferred three-dimensional structure and the distribution of its electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to map out the potential energy surface and identify stable conformers. The long, flexible nonane (B91170) chain, coupled with the rotatable ester groups, gives rise to numerous possible conformations. Theoretical studies would focus on identifying low-energy conformers by systematically rotating key dihedral angles.

The electronic properties derived from DFT are crucial for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, indicating this is the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the carbonyl carbons of the two ester groups, marking them as potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVIndicates the energy of the most available electrons, localized on the amino group.
LUMO Energy+1.5 eVRepresents the energy of the lowest energy empty orbital, localized on the ester groups.
HOMO-LUMO Gap7.7 eVSuggests a relatively high kinetic stability for the molecule.
Dipole Moment2.5 DIndicates a moderate overall polarity of the molecule.

Note: These values are hypothetical and representative of what a DFT study might yield.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the geometries and energies obtained from DFT. While computationally more demanding, these methods are valuable for accurately describing electron correlation effects. In the context of this compound, ab initio calculations would be employed to perform geometry optimization on the most stable conformers identified by DFT. This process of energy minimization seeks the lowest energy arrangement of atoms, providing a highly accurate prediction of the molecule's ground-state structure. The resulting bond lengths, bond angles, and dihedral angles serve as a theoretical benchmark.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal how its conformation and interactions change in different chemical environments, such as in a vacuum, in an aqueous solution, or in a non-polar organic solvent.

In an aqueous environment, MD simulations would likely show the amino and ester groups of this compound forming hydrogen bonds with surrounding water molecules. The long, hydrophobic nonane chain would likely adopt a more compact or folded conformation to minimize its unfavorable interactions with water. In contrast, when simulated in a non-polar solvent like hexane, the nonane chain would be expected to adopt a more extended conformation, and intermolecular interactions would be dominated by weaker van der Waals forces. These simulations provide critical insights into the molecule's solubility and how it might orient itself at interfaces or within biological systems.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts are then compared to experimental data to confirm the structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester groups, and the C-O stretching frequencies.

Table 2: Hypothetical Comparison of Calculated and Expected Experimental Spectroscopic Data

ParameterComputational PredictionExpected Experimental RangeAssignment
¹H NMR (δ, ppm)3.12.9 - 3.3H atom on C2 (alpha-carbon)
¹³C NMR (δ, ppm)173170 - 175Carbonyl carbons (C1, C9)
IR Freq. (cm⁻¹)33503300 - 3500N-H stretch
IR Freq. (cm⁻¹)17351730 - 1750C=O stretch (ester)

Note: These values are hypothetical and for illustrative purposes.

Structure-Reactivity Relationship (SRR) Analysis through Computational Approaches

By combining insights from electronic structure calculations, it is possible to build a comprehensive structure-reactivity relationship (SRR) profile for this compound. This involves using computational descriptors to predict how the molecule will behave in chemical reactions.

An analysis of the molecular electrostatic potential (MEP) map would visually confirm the electronic distribution. Regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carbonyl groups, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. A region of positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating their electrophilic character.

Furthermore, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provide a quantitative measure of the electron distribution. The nitrogen atom is expected to carry a significant negative charge, making it a primary site for protonation or reaction with electrophiles. The carbonyl carbons would carry a partial positive charge, confirming their susceptibility to nucleophilic attack.

Design of Novel this compound Derivatives via In Silico Methods

The computational models developed for this compound can be leveraged for the rational design of new derivatives with tailored properties. This in silico approach allows for the rapid screening of many potential molecules without the need for costly and time-consuming synthesis.

For example, if the goal is to increase the molecule's polarity and water solubility, derivatives could be designed by replacing the ethyl groups on the esters with more polar moieties, such as 2-hydroxyethyl groups. Computational models would then be used to calculate the properties of these new derivatives, such as their dipole moment and predicted solvation energy in water, to assess whether the desired modification has been achieved. Similarly, if the goal is to alter the reactivity at the amino group, modifications could be made to the alkyl chain to introduce electron-withdrawing or electron-donating groups, and the effect on the HOMO energy and atomic charges could be computationally evaluated.

Table 3: Hypothetical In Silico Design of this compound Derivatives

Derivative NameModificationPredicted Property ChangeRationale
Bis(2-hydroxyethyl) 2-aminononane-1,9-dioateEthyl groups replaced with 2-hydroxyethyl groupsIncreased water solubilityIntroduction of hydroxyl groups for enhanced hydrogen bonding.
Diethyl 2-acetamidononane-1,9-dioateAmino group converted to an acetamideDecreased nucleophilicity of the nitrogenThe acetyl group is electron-withdrawing, reducing the electron density on the nitrogen.

Diethyl 2 Aminononane 1,9 Dioate As a Building Block in Advanced Chemical Syntheses

Utilization of Diethyl 2-aminononane-1,9-dioate in Peptide Mimetic Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as improved stability against enzymatic degradation and better bioavailability. nih.govwikipedia.org The incorporation of non-standard amino acids is a cornerstone of peptidomimetic design. This compound serves as a prime candidate for such applications. Its α-amino ester functionality allows it to be integrated into peptide chains, while the long C7 aliphatic chain extending from the α-carbon introduces significant structural variation.

This modification can influence the resulting molecule's conformation and lipophilicity, potentially enhancing its ability to cross cell membranes or interact with biological targets in novel ways. For instance, the flexible seven-carbon chain can be used to induce specific secondary structures, such as β-turns, or to serve as a linker for attaching other functional moieties. nih.gov Furthermore, synthetic polymers containing amino acid substructures can be designed to act as peptide-mimetics, and the unique structure of this compound makes it a candidate for creating such advanced polymeric materials. nih.gov

Integration into Polymer and Biopolymer Architectures

The dual-ester and single-amine functionalities of this compound make it an ideal monomer for step-growth polymerization. It can be incorporated into polymer backbones to create polyesteramides (PEAs), a class of materials that synergistically combines the favorable properties of both polyesters (flexibility, degradability) and polyamides (thermal stability, strong intermolecular hydrogen bonding). acs.org

The synthesis of α-amino acid-based PEAs is recognized as a promising strategy for developing advanced biomaterials. acs.org These polymers often exhibit good biocompatibility and biodegradability. The inclusion of monomers like this compound can introduce specific functionalities and control over the material's properties. For example, the primary amine can react with dicarboxylic acids or their derivatives, while the two ester groups can undergo transesterification with diols. This allows for the creation of crosslinked networks or linear polymers with pendant functional groups.

Enzymatic polymerization, which proceeds under mild conditions, is a particularly suitable method for synthesizing polymers from functionalized monomers like amino acid esters. nih.govmdpi.com Lipases and proteases can catalyze the polycondensation of amino acid esters with diols or diamines, offering high selectivity and avoiding the need for harsh chemical reagents. mdpi.commdpi.com

Role in the Construction of Macrocyclic Compounds and Supramolecular Assemblies

Macrocycles—molecules containing large rings—are of significant interest in drug discovery because their constrained conformations can lead to high binding affinity and selectivity for biological targets. symeres.com this compound is a valuable precursor for macrocyclization reactions. The long, flexible chain between the functional groups allows it to span significant distances, facilitating intramolecular cyclization reactions to form medium-to-large ring systems. symeres.com The amine and ester groups can be used as handles for various ring-closing strategies, including amide bond formation or alkylation reactions. nih.govmdpi.com The synthesis of macrocycles from amino acid-based subunits is a well-established strategy for creating libraries of bioactive compounds. nih.gov

Beyond covalent macrocycles, the structure of this compound is conducive to the formation of non-covalent supramolecular assemblies. youtube.com Molecules containing long alkyl chains and polar head groups, such as amino acid esters, are known to self-assemble in solution to form higher-order structures like micelles, vesicles, or nanofibers. researchgate.netnih.govnih.gov These assemblies are driven by a combination of hydrogen bonding (via the amino group), hydrophobic interactions (via the nonane (B91170) backbone), and other non-covalent forces. nih.govnih.gov Such self-assembled systems can be used to create hydrogels or novel drug delivery vehicles. rsc.org

Application in Divergent Synthesis of Complex Organic Molecules

Divergent synthesis is a strategy where a single, common intermediate is used to create a library of structurally diverse compounds. This compound is an excellent starting point for such synthetic routes, as its different functional groups can be addressed sequentially to build molecular complexity.

Research has shown that this compound is a direct precursor to several complex heterocyclic structures. nih.gov For example, it can undergo reductive amination followed by intramolecular cyclization reactions. A key application is in the synthesis of hydantoin (B18101) derivatives, which are important pharmacophores found in numerous biologically active compounds, including anticonvulsants and antiviral agents. nih.govorganic-chemistry.orgffhdj.commdpi.com The reaction of the amino group with isocyanates or related reagents, followed by cyclization involving one of the ester groups, leads to the formation of a hydantoin ring. The remaining C8-ester chain provides a handle for further functionalization.

The table below details some of the complex molecules that have been synthesized starting from this compound, illustrating its role as a versatile synthetic intermediate. nih.gov

Starting MaterialReaction PathwayResulting Compound ClassExample Downstream Product
This compoundReductive AminationSubstituted AminononanedioateDiethyl (2S)-2-<[(3S)-3-cyclohexyl-3-hydroxypropyl]amino>nonanedioate
This compoundReductive Amination & CyclizationHydantoin Derivative(5S)-5-(6-carboxyhexyl)-1-<[(3S)-3-cyclohexyl-3-hydroxypropyl]>hydantoin
This compoundMultistep SynthesisImidazolidine (B613845) Derivative7-[3-(3-cyclohexyl-3-hydroxy-butyl)-2,5-dioxo-imidazolidin-4-yl]-heptanoic acid

Development of Functional Materials Incorporating this compound

The unique chemical structure of this compound makes it a compelling component for the design of advanced functional materials with tailored properties.

Self-Assembled Systems

The amphiphilic nature of this compound, arising from its polar amino-ester head and its long, nonpolar carbon chain, predisposes it to self-assembly in aqueous or mixed-solvent systems. Similar to other long-chain amino acid esters, it can form organized structures such as monolayers at interfaces or vesicular and micellar aggregates in bulk solution. researchgate.netacs.org The formation of these structures is governed by minimizing unfavorable interactions between the hydrophobic chain and a polar solvent. The resulting assemblies, such as vesicles, can serve as primitive membrane models or as nanocontainers for encapsulation applications. nih.gov

Responsive Materials

"Smart" or responsive materials are designed to change their properties in response to external stimuli like pH, temperature, or light. The amine group in the this compound structure provides a handle for creating pH-responsive materials. When this monomer is incorporated into a polymer, the amino groups along the polymer chain can be protonated or deprotonated depending on the ambient pH. This change in charge can trigger significant conformational changes in the polymer, altering its solubility, swelling behavior, or its ability to interact with other molecules. For example, polymers containing β-amino ester units are known to become protonated under acidic conditions, which enhances their electrostatic adsorption of anionic biomolecules, a property useful for targeted drug delivery in acidic tumor microenvironments. mdpi.com

Green Chemistry Applications Beyond Synthesis

The principles of green chemistry advocate for the use of substances and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its parent compound, azelaic acid, are at the forefront of this sustainable revolution in the chemical industry, offering a renewable-based alternative to petrochemical feedstocks.

A significant aspect of the green profile of this compound lies in its origin. The precursor, azelaic acid, is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley. acme-hardesty.com Industrially, it can be produced through the ozonolysis of oleic acid, a monounsaturated fatty acid abundant in various vegetable oils, such as sunflower and olive oil. acme-hardesty.comresearchgate.net This bio-based sourcing presents a stark contrast to many traditional building blocks that are derived from finite fossil fuels, thus contributing to a more sustainable chemical industry. digitellinc.com Modern, greener methods for azelaic acid production are also being developed, utilizing less hazardous oxidants like hydrogen peroxide, further enhancing its environmental credentials. researchgate.netdigitellinc.com

The applications of this compound and its derivatives extend into the realm of sustainable materials. There is a growing demand for biodegradable polymers to mitigate the environmental impact of plastic waste. Long-chain aliphatic monomers, such as azelaic acid and its derivatives, are valuable components in the synthesis of these materials. mdpi.com The ester and amide linkages in polymers derived from such monomers are susceptible to hydrolysis and enzymatic degradation, rendering the resulting materials biodegradable. mdpi.com

Research has demonstrated that azelaic acid can be a key component in the production of flexible and hydrophobic bio-based polyesters. mdpi.com Furthermore, the presence of the amino group in this compound allows for its incorporation into polyamides and poly(ester amides). These polymers can exhibit desirable thermal and mechanical properties while retaining their biodegradability. The enzymatic polymerization of related diesters with diamines has been successfully demonstrated, offering a milder and more selective route to these polymers compared to traditional chemical catalysis. nih.govnih.gov This enzymatic approach aligns perfectly with green chemistry principles by operating under milder conditions and often with higher selectivity, reducing energy consumption and by-product formation. nih.gov

The potential for this compound to be used in the synthesis of biodegradable polymers is a significant green application beyond its use as a synthetic intermediate. These polymers have potential applications in various sectors, including packaging, agriculture, and medicine. The market for bio-based and biodegradable plastics is expanding, and compounds like this compound are poised to play a crucial role in this transition towards a circular economy. mdpi.com

Detailed Research Findings:

Recent research has focused on optimizing the production of azelaic acid from renewable sources and its subsequent use in polymer synthesis. Studies have explored various catalytic systems to improve the efficiency and sustainability of the oxidative cleavage of oleic acid. digitellinc.com Furthermore, the enzymatic synthesis of polyesters and polyamides from dicarboxylic acids and their esters has been a subject of intense investigation. Lipases, for instance, have been effectively used to catalyze polycondensation reactions under mild conditions. nih.gov While specific studies on the enzymatic polymerization of this compound are not extensively documented, the successful polymerization of analogous long-chain diesters provides a strong proof-of-concept for its potential in this area. nih.gov The resulting bio-based polymers from azelaic acid have been shown to possess properties suitable for applications such as flexible plastics and lubricants. acme-hardesty.commdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number65705-50-2
Molecular FormulaC₁₃H₂₅NO₄
Molecular Weight259.34 g/mol
Boiling Point319.3 °C at 760 mmHg
Density1.02 g/cm³
AppearanceNot available

Advanced Analytical and Bioanalytical Methodologies for Diethyl 2 Aminononane 1,9 Dioate and Its Transformation Products

Quantitative Analytical Techniques for Diethyl 2-aminononane-1,9-dioate

The quantification of this compound relies on methods that can selectively target its unique structural features, namely the primary amino group and the ester functionalities.

Spectrophotometric methods offer a robust and accessible means for quantification, typically following a chemical derivatization step to produce a chromophore. The primary amino group of this compound is an ideal target for such reactions.

The most widely utilized method for quantifying primary amino groups is the ninhydrin (B49086) reaction. mdpi.comamrita.edu Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a potent oxidizing agent that reacts with the primary amine of this compound. microbenotes.com This reaction, conducted under heated conditions (typically 90-100°C) and controlled pH (around 5.5), causes an oxidative deamination of the amino acid moiety. mdpi.commicrobenotes.com The process involves the condensation of the reduced ninhydrin with the released ammonia (B1221849) and a second ninhydrin molecule. amrita.edu This sequence yields a distinctive deep purple product known as Ruhemann's purple, which exhibits a strong absorbance maximum at approximately 570 nm. mdpi.comamrita.edu The intensity of the color is directly proportional to the concentration of the analyte, allowing for reliable quantification against a standard curve. youtube.com It is crucial to optimize reaction conditions such as pH, temperature, and reagent concentrations to ensure complete reaction and reproducible results. mdpi.com

Other derivatizing agents can also be employed. Ortho-phthalaldehyde (OPA), in the presence of a thiol, reacts with primary amines to form a fluorescent isoindole derivative, offering higher sensitivity than colorimetric methods. Another option is p-dimethylamino benzaldehyde (B42025), which reacts with primary amines to form a Schiff base, a colored product suitable for spectrophotometric analysis.

Table 1: Comparison of Spectrophotometric Derivatization Agents for this compound
Derivatizing AgentReaction PrincipleDetection Wavelength (nm)Key AdvantagesConsiderations
Ninhydrin Oxidative deamination and condensation to form Ruhemann's purple. amrita.edu~570Well-established, robust, good linearity. mdpi.comRequires heating; can react with ammonia and other primary amines. microbenotes.com
Ortho-phthalaldehyde (OPA) Forms a fluorescent isoindole derivative with a thiol co-reagent.Excitation: ~340, Emission: ~455High sensitivity (fluorescence), rapid reaction at room temperature.Reagent stability can be a concern; requires a fluorometer.
p-Dimethylamino benzaldehyde (PDAB) Forms a colored Schiff base with the primary amino group. nih.govVaries (typically in the visible range)Simple procedure, useful for specific applications.Lower sensitivity compared to OPA; potential for interferences.

Electrochemical techniques provide highly sensitive and selective platforms for the detection of electroactive species. While this compound lacks an intrinsically electroactive side chain like tryptophan or tyrosine, its amino group can be oxidized at an electrode surface under specific conditions. nih.gov

Direct electrochemical oxidation of non-electroactive amino acids is often challenging due to high overpotentials and electrode fouling. nih.gov However, modified electrodes can significantly enhance the detection signal. The use of carbon nanotube-modified electrodes, for instance, has been shown to facilitate the oxidation of traditionally non-electroactive amino acids. rsc.org An even greater enhancement is achieved with the electrodeposition of nickel onto carbon nanotube layers, creating a Ni(OH)₂ surface. rsc.org This modified surface enables an electrocatalytic process where the amino acid reduces the NiO(OH) species formed during the anodic scan, leading to a dramatic increase in sensitivity. rsc.org

Voltammetric methods, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), are employed to study these reactions. The peak current generated during the oxidation is proportional to the concentration of the analyte. For quantitative analysis, constant-potential amperometry under flow injection analysis (FIA) conditions offers a sensitive and reproducible approach. rsc.org

Table 2: Overview of Electrochemical Detection Strategies for this compound
TechniqueElectrode TypePrinciplePotential AdvantagesChallenges
Direct Voltammetry Glassy Carbon, PlatinumDirect oxidation of the amino group at the electrode surface.Simple setup, no derivatization needed.High overpotential, low sensitivity, electrode fouling. nih.gov
Catalytic Voltammetry Nickel-Carbon Nanotube (Ni-CNT) Modified ElectrodeElectrocatalytic oxidation mediated by the Ni(II)/Ni(III) redox couple. rsc.orgHigh sensitivity and selectivity, lower detection potential.Requires electrode modification; surface can be poisoned by certain compounds.
Pulsed Amperometric Detection (PAD) Copper or Gold ElectrodeDetection based on catalytic oxidation at the metal surface, with potential pulses used to clean and reactivate the surface.Suitable for carbohydrate and amine analysis; avoids derivatization.Complex waveform optimization; response can be matrix-dependent.

Metabolomic Profiling of this compound Transformation Products in Model Biological Systems

In biological systems, this compound is expected to undergo metabolic transformations primarily targeting its ester and amino functional groups. wikipedia.orgnih.gov Understanding these pathways is crucial for characterizing its biological activity and fate. The primary metabolic reactions are ester hydrolysis and oxidative deamination. wikipedia.orgnih.gov

Ester hydrolysis is catalyzed by carboxylesterases (EC 3.1.1.1), a family of enzymes abundant in the liver and other tissues. nih.govtaylorandfrancis.com These enzymes hydrolyze the two ethyl ester linkages of the parent compound, likely in a stepwise manner, to yield monoethyl 2-aminononane-1,9-dioate and subsequently the fully hydrolyzed 2-aminononane-1,9-dioic acid. nih.gov

The amino group is a target for deamination, a key process in amino acid catabolism. wikipedia.org Oxidative deamination, catalyzed by amino acid oxidases (e.g., L-amino acid oxidase, EC 1.4.3.2) or dehydrogenases (e.g., glutamate (B1630785) dehydrogenase), removes the amino group, converting it to ammonia and transforming the alpha-carbon into a ketone. wikipedia.orgresearchgate.net This would convert this compound into Diethyl 2-oxononane-1,9-dioate. Subsequent hydrolysis of the ester groups would then yield 2-oxononane-1,9-dioic acid (α-ketosuberic acid).

Table 3: Potential Metabolic Transformation Products of this compound
Transformation ProductMetabolic PathwayKey Enzyme ClassResulting Functional Groups
Monoethyl 2-aminononane-1,9-dioate Ester Hydrolysis (Partial)Carboxylesterases nih.govOne carboxylate, one ester, one amine
2-Aminononane-1,9-dioic Acid Ester Hydrolysis (Complete)Carboxylesterases nih.govTwo carboxylates, one amine
Diethyl 2-oxononane-1,9-dioate Oxidative DeaminationAmino Acid Oxidases/Dehydrogenases wikipedia.orgOne ketone, two esters
2-Oxononane-1,9-dioic Acid Oxidative Deamination & Ester HydrolysisAmino Acid Oxidases & Carboxylesterases wikipedia.orgnih.govOne ketone, two carboxylates

Tracing and Detection in Environmental Samples

The detection of this compound in environmental matrices such as natural waters requires highly sensitive and selective analytical methods due to the expected low concentrations and the complexity of the samples. The standard approach involves sample pre-concentration followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is the preferred method for pre-concentration and sample clean-up. nih.gov For a compound like this compound, which contains both a basic amino group and non-polar hydrocarbon character, a mixed-mode or a strong cation-exchange (SCX) sorbent would be effective for trapping the analyte from a large volume of water. nih.govresearchgate.net

Following extraction and elution, analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov Reversed-phase liquid chromatography can be used for separation. The detection by tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. nih.gov This technique allows for the unambiguous identification and quantification of the target analyte by monitoring a specific precursor ion-to-product ion transition, minimizing interferences from the sample matrix. nih.gov

Development of Sensors and Probes for this compound

The development of dedicated sensors and probes allows for rapid, real-time, and potentially on-site monitoring of this compound, overcoming the time and cost limitations of laboratory-based methods. nih.gov Key strategies focus on enzyme-based biosensors and potentiometric ion-selective electrodes.

Enzyme-based biosensors utilize the high specificity of an enzyme for its substrate. researchgate.net An L-amino acid oxidase (LAAO) could be immobilized onto the surface of a transducer. researchgate.net When the sensor is exposed to this compound, the enzyme catalyzes its oxidative deamination, producing hydrogen peroxide (H₂O₂) and ammonia (NH₃). researchgate.net The transducer then measures the concentration of one of these products. Amperometric sensors can detect the oxidation of H₂O₂, while potentiometric sensors can be designed to detect the change in pH or the concentration of ammonium (B1175870) ions. nih.gov

Ion-Selective Electrodes (ISEs) are potentiometric devices that respond to the activity of a specific ion in solution. libretexts.org An ISE for this compound could be developed to be selective for its dicarboxylate form (2-aminononane-1,9-dioic acid), which would be present after enzymatic or chemical hydrolysis. The electrode's membrane would contain a specific ionophore designed to selectively bind this target dicarboxylate anion, generating a potential difference that is logarithmically proportional to the analyte's concentration. libretexts.orgyoutube.com

Table 4: Sensor Strategies for the Detection of this compound
Sensor TypeBiorecognition Element / Selective MaterialDetection PrincipleSignal TransductionKey Features
Enzyme-Based Amperometric Biosensor Immobilized L-Amino Acid Oxidase (LAAO)Enzymatic oxidation of the amino group produces H₂O₂. researchgate.netAmperometric measurement of H₂O₂ oxidation current. nih.govHigh specificity, high sensitivity.
Enzyme-Based Potentiometric Biosensor Immobilized L-Amino Acid Oxidase (LAAO)Enzymatic reaction produces NH₃, which forms NH₄⁺ and alters pH. researchgate.netPotentiometric measurement of NH₄⁺ concentration or pH change.Good for specific applications, can be miniaturized.
Ion-Selective Electrode (ISE) Specific dicarboxylate-selective ionophore in a polymer membrane.Selective binding of the hydrolyzed diacid form of the analyte to the membrane.Potentiometric measurement of the potential difference across the membrane. libretexts.orgDirect potentiometric readout, reusable.

Future Research Directions and Emerging Opportunities for Diethyl 2 Aminononane 1,9 Dioate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for synthesizing Diethyl 2-aminononane-1,9-dioate is a primary area for future research. Current synthetic approaches are not extensively documented in publicly available literature, suggesting a reliance on classical esterification methods. Future investigations could focus on several innovative strategies:

Biocatalytic Synthesis: The use of enzymes, such as lipases or proteases, could offer a greener and more selective route to this compound. Biocatalysis often proceeds under mild conditions, reducing energy consumption and by-product formation. Recent advancements in the biocatalytic synthesis of α-amino esters using nitrene transferases in whole-cell systems could be adapted for long-chain diesters, potentially enabling enantioselective synthesis. nih.govnih.govacs.org

Organocatalysis: Metal-free catalytic systems are gaining traction due to their low toxicity and stability. The organocatalytic asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides, which has been successful for synthesizing α-aryl glycines, could be explored for the synthesis of aliphatic amino esters like this compound. rsc.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as niobic acid (Nb2O5), has shown promise in the direct amidation of dicarboxylic acids. acs.orgnih.gov Similar heterogeneous catalytic systems could be developed for the esterification or amination steps required for this compound synthesis, facilitating catalyst recovery and reuse.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.Enzyme screening, directed evolution of enzymes, whole-cell biocatalysis. nih.govnih.govacs.org
OrganocatalysisMetal-free, low toxicity, stable catalysts.Chiral phosphoric acid catalysts, asymmetric N-H insertion reactions. rsc.orgacs.org
Heterogeneous CatalysisCatalyst reusability, simplified product purification, continuous flow processes.Solid acid catalysts, supported metal catalysts. acs.orgnih.gov

Advanced Functionalization and Derivatization Strategies

The bifunctional nature of this compound, with its primary amine and two ester groups, makes it a versatile scaffold for chemical modification. Future research should focus on selectively targeting these functional groups to create a diverse library of derivatives with tailored properties.

N-Functionalization: The primary amine can be readily modified through acylation, alkylation, or arylation to introduce new functionalities. For instance, acylation with fluorinated reagents can enhance detectability in analytical applications. libretexts.org

Ester Group Modification: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or transesterified with other alcohols to modulate the compound's physical properties, such as solubility and melting point.

Derivatization for Analysis: Two-step derivatization, involving esterification followed by acylation of the amine group, is a common strategy for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.govresearchgate.net Investigating the long-term stability of such derivatives of this compound would be crucial for developing robust analytical methods.

A look at the downstream products of this compound reveals its use in synthesizing more complex molecules, such as hydantoin (B18101) and imidazolidine (B613845) derivatives, indicating its potential as a building block in medicinal chemistry. lookchem.com

Integration into Biologically Inspired Systems

The structural similarity of this compound to natural amino acids and dicarboxylic acids suggests its potential for integration into biologically inspired systems.

Peptide Synthesis: As an unnatural amino acid, it could be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological activities. The long aliphatic chain could influence the peptide's conformation and lipophilicity.

Membrane Formation: Long-chain amino acid esters have been shown to self-assemble into vesicles, which are primitive cell models. nih.gov Investigating the self-assembly properties of this compound and its derivatives could provide insights into prebiotic chemistry and the origins of life.

Drug Delivery: The amphiphilic nature that can be imparted through derivatization makes it a candidate for the development of novel drug delivery systems, such as liposomes or micelles.

Material Science Innovations and Nano-Applications

The di-functional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and for the functionalization of nanomaterials.

Polymer Synthesis: It can be used as a monomer to create polyamides, polyesters, or poly(ester amide)s. scilit.com The long aliphatic chain would likely impart flexibility to the polymer backbone, while the amino group could serve as a site for further functionalization or for influencing inter-chain interactions.

Nanoparticle Functionalization: The amine or carboxyl groups (after hydrolysis) can be used to functionalize the surface of nanoparticles, enhancing their dispersibility, biocompatibility, and interaction with biological systems. For example, amine-functionalized nanoparticles can be used for the electrostatic adsorption of biomolecules. mdpi.com

Nanomaterial Interactions: Understanding the interaction of this compound with nanomaterials like graphene or boron nitride sheets at a molecular level could pave the way for the design of new hybrid materials for various applications. rsc.org

Deepening Theoretical Understanding and Predictive Modeling

Computational chemistry can play a pivotal role in accelerating the discovery and development of this compound-based technologies.

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to predict the stable conformations of the molecule and its derivatives. nih.gov This is crucial for understanding its reactivity and how it interacts with other molecules.

Reaction Mechanisms: Theoretical studies can elucidate the mechanisms of its synthesis and functionalization reactions, helping to optimize reaction conditions and predict outcomes. uchile.cl

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to correlate the chemical structure of its derivatives with their physical, chemical, and biological properties. This would enable the rational design of new molecules with desired characteristics.

Theoretical MethodApplication for this compoundKey Insights
Density Functional Theory (DFT)Conformational analysis, reaction mechanism studies, pKa prediction. nih.govacs.orgMolecular geometry, electronic structure, reaction energetics.
Molecular Dynamics (MD)Simulation of self-assembly, interaction with biomolecules and materials.Dynamic behavior, binding affinities, transport properties.
QSAR/QSPRPrediction of biological activity and physical properties of derivatives.Structure-property relationships, rational design of new compounds.

Sustainable and Circular Economy Approaches for this compound Research

Integrating principles of green chemistry and circular economy into the research and development of this compound is essential for its long-term viability.

Bio-based Feedstocks: Investigating the production of the precursor, 2-aminononanedioic acid, from renewable resources through fermentation or enzymatic processes would be a significant step towards sustainability. nih.gov

Green Synthetic Methods: As mentioned earlier, employing biocatalysis, organocatalysis, and green solvents will minimize the environmental footprint of its synthesis. mdpi.com

Recyclability and Biodegradability: For material applications, designing polymers based on this compound that are either recyclable or biodegradable will be crucial for a circular economy. The inherent amino acid structure might impart biodegradability to the resulting materials.

Q & A

Basic Question: What experimental parameters are critical for optimizing the synthesis of diethyl 2-aminononane-1,9-dioate?

Answer:
Synthesis optimization requires careful control of:

  • Reaction Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate esterification but risk side reactions like decarboxylation .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane or THF) enhance solubility of intermediates, while avoiding protic solvents prevents hydrolysis of reactive esters .
  • Catalyst Selection : Acidic or enzymatic catalysts (e.g., lipases) can improve regioselectivity. For example, phosphonate intermediates in analogous compounds require triphenylphosphine derivatives for Wittig-like reactions .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^{1}\text{H} NMR (e.g., 400 MHz in CDCl3_3) track reaction progress, identifying byproducts such as unreacted diethyl esters or oxidized amines .

Advanced Question: How can computational methods like DFT elucidate the stereoselectivity of this compound in catalytic reactions?

Answer:
Density Functional Theory (DFT) calculates:

  • Transition States : Energy barriers for competing pathways (e.g., axial vs. equatorial amine orientation) to predict dominant stereoisomers .
  • Non-Covalent Interactions : Hydrogen bonding between the amine group and catalytic sites (e.g., organocatalysts) influences enantiomeric excess. For γ-amination reactions, π-π stacking between aromatic catalysts and substrates can be modeled .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity’s impact on reaction kinetics and thermodynamics .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as similar diethyl esters exhibit respiratory irritation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources (flash point >150°C for analogous esters) .

Advanced Question: How can kinetic modeling resolve contradictions in mechanistic studies of this compound’s degradation pathways?

Answer:

  • Time-Resolved Spectroscopy : UV-Vis or FTIR monitors intermediate species (e.g., enolates or radicals) during thermal decomposition .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled esters track carbon migration in hydrolysis or oxidation pathways .
  • Microkinetic Models : Incorporate experimental rate constants (e.g., Arrhenius parameters) to simulate competing pathways (e.g., ester cleavage vs. amine oxidation) .

Advanced Question: What analytical strategies address discrepancies in NMR data for this compound derivatives?

Answer:

  • Multi-Nuclear NMR : 31P^{31}\text{P} NMR identifies phosphonate byproducts, while 13C^{13}\text{C} DEPT clarifies carbon environments in complex mixtures .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric species (e.g., [M+H]+^+ vs. [M+Na]+^+) with <5 ppm mass accuracy .
  • Cross-Validation : Compare with literature data (e.g., NIST Chemistry WebBook) for chemical shifts and coupling constants .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound’s purity?

Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Detect residual solvents (e.g., CH2_2Cl2_2 at δ 5.32 ppm) or unreacted precursors .
  • ESI-MS : Confirms molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of ethyl groups at m/z 316) .
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm quantify purity >97% .

Advanced Question: How do ligand design principles improve the catalytic efficiency of this compound in asymmetric synthesis?

Answer:

  • Chiral Ligands : Bifunctional phosphine ligands (e.g., Binap) enforce stereocontrol via π-backbonding with transition metals (e.g., Ru or Pd) .
  • Steric Tuning : Bulky substituents (e.g., tert-butyl groups) on ligands suppress undesired diastereomers .
  • DFD (Donor-Facilitated Delivery) : Electron-rich ligands accelerate substrate activation in aminocatalytic cycles .

Basic Question: What methodologies ensure accurate quantification of this compound in complex matrices?

Answer:

  • Internal Standards : Deuterated analogs (e.g., d4_4-diethyl esters) correct for matrix effects in GC-MS .
  • Calibration Curves : Linear ranges (0.1–100 µg/mL) validated via R2^2 >0.995 and recovery rates (90–110%) .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interferents (e.g., proteins or salts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.